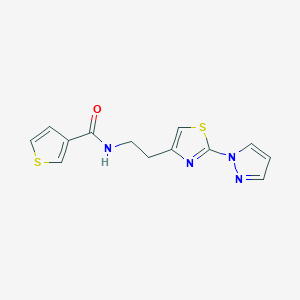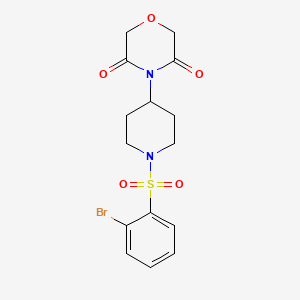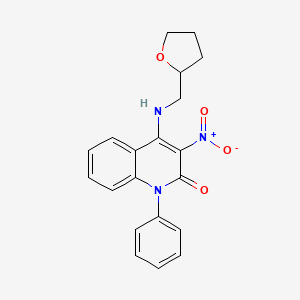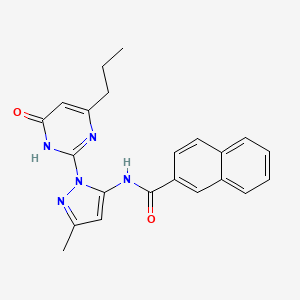![molecular formula C13H18N2O2 B2679235 4-(Bicyclo[4.1.0]heptane-7-carbonyl)morpholine-3-carbonitrile CAS No. 1436348-10-5](/img/structure/B2679235.png)
4-(Bicyclo[4.1.0]heptane-7-carbonyl)morpholine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Bicyclo[4.1.0]heptane-7-carbonyl)morpholine-3-carbonitrile is a complex organic compound characterized by its unique bicyclic structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The bicyclo[4.1.0]heptane moiety provides a rigid framework that can influence the compound’s reactivity and interaction with biological targets.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bicyclo[4.1.0]heptane-7-carbonyl)morpholine-3-carbonitrile typically involves multiple steps:
Formation of the Bicyclo[4.1.0]heptane Core:
Introduction of the Carbonyl Group:
Attachment of the Morpholine Ring:
Formation of the Carbonitrile Group:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carbonitrile group, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium azide or amines in the presence of a suitable catalyst.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
- Used as a building block in organic synthesis due to its rigid bicyclic structure.
- Serves as a precursor for the synthesis of more complex molecules.
Biology and Medicine:
- Potential applications in drug discovery and development, particularly as a scaffold for designing enzyme inhibitors or receptor modulators.
- Investigated for its potential anti-inflammatory and analgesic properties.
Industry:
- Utilized in the development of novel materials with specific mechanical or chemical properties.
- Employed in the synthesis of specialty chemicals and intermediates.
作用机制
The mechanism of action of 4-(Bicyclo[4.1.0]heptane-7-carbonyl)morpholine-3-carbonitrile in biological systems is not fully elucidated. its rigid structure allows it to interact specifically with certain molecular targets, such as enzymes or receptors. The carbonyl and carbonitrile groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Bicyclo[4.1.0]heptane: The parent hydrocarbon structure, used as a reference for understanding the effects of functionalization.
Morpholine-3-carbonitrile: A simpler analog lacking the bicyclic structure, used to compare the influence of the bicyclo[4.1.0]heptane moiety.
Uniqueness:
- The combination of the bicyclo[4.1.0]heptane core with the morpholine and carbonitrile groups makes this compound unique in terms of its structural rigidity and functional diversity.
- This uniqueness can lead to distinct reactivity patterns and biological activities compared to simpler analogs.
属性
IUPAC Name |
4-(bicyclo[4.1.0]heptane-7-carbonyl)morpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c14-7-9-8-17-6-5-15(9)13(16)12-10-3-1-2-4-11(10)12/h9-12H,1-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWJBMGGSJVWDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C2C(=O)N3CCOCC3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(4-methylphenyl)-3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one](/img/structure/B2679153.png)


![2-[(4-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2679158.png)
![(E)-2-cyano-N-cyclohexyl-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2679159.png)
![2-[2-(2-Ethoxyethoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2679161.png)

![2-Amino-4-(2-chlorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2679164.png)


![2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]-N~1~-(3-pyridylmethyl)acetamide](/img/structure/B2679171.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2679172.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2679174.png)
![4-[(3R,4R)-3-Cyclopropyl-4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2679175.png)
